molecular formula C6H6Br2O B12114132 cis-Cyclohexa-1,4-diene oxide dibromide CAS No. 39573-55-2

cis-Cyclohexa-1,4-diene oxide dibromide

Cat. No.: B12114132
CAS No.: 39573-55-2
M. Wt: 253.92 g/mol
InChI Key: GURHZMLRKGTKKO-GUCUJZIJSA-N
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Description

cis-Cyclohexa-1,4-diene oxide dibromide is an organic compound that features a cyclohexadiene ring with an epoxide and two bromine atoms attached

Preparation Methods

The synthesis of cis-Cyclohexa-1,4-diene oxide dibromide typically involves the addition of bromine to cyclohexa-1,4-diene, followed by epoxidation. One common method is to treat cyclohexa-1,4-diene with bromine to form the dibromide, which is then reacted with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to yield the dibromoepoxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

cis-Cyclohexa-1,4-diene oxide dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can remove the bromine atoms or reduce the epoxide group.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and nucleophiles such as sodium azide (NaN3). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

cis-Cyclohexa-1,4-diene oxide dibromide has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-Cyclohexa-1,4-diene oxide dibromide exerts its effects involves the reactivity of the epoxide and bromine atoms. The epoxide group is highly reactive and can undergo ring-opening reactions, while the bromine atoms can participate in substitution and elimination reactions. These reactions can lead to the formation of various products, depending on the conditions and reagents used .

Comparison with Similar Compounds

Similar compounds to cis-Cyclohexa-1,4-diene oxide dibromide include:

Properties

CAS No.

39573-55-2

Molecular Formula

C6H6Br2O

Molecular Weight

253.92 g/mol

IUPAC Name

(1R,2R,5S,6S)-2,5-dibromo-7-oxabicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C6H6Br2O/c7-3-1-2-4(8)6-5(3)9-6/h1-6H/t3-,4+,5+,6-

InChI Key

GURHZMLRKGTKKO-GUCUJZIJSA-N

Isomeric SMILES

C1=C[C@@H]([C@@H]2[C@H]([C@@H]1Br)O2)Br

Canonical SMILES

C1=CC(C2C(C1Br)O2)Br

Origin of Product

United States

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